N-[(E)-(5-bromo-2,4-dimethoxyphenyl)methylidene]-2,4,6-trimethylaniline
Description
N-(5-bromo-2,4-dimethoxybenzylidene)-2,4,6-trimethylaniline is an organic compound that belongs to the class of benzylideneanilines This compound is characterized by the presence of a bromine atom and two methoxy groups on the benzylidene ring, as well as three methyl groups on the aniline ring
Properties
Molecular Formula |
C18H20BrNO2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-(5-bromo-2,4-dimethoxyphenyl)-N-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C18H20BrNO2/c1-11-6-12(2)18(13(3)7-11)20-10-14-8-15(19)17(22-5)9-16(14)21-4/h6-10H,1-5H3 |
InChI Key |
CMVKYDULSPMSMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=CC(=C(C=C2OC)OC)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2,4-dimethoxybenzylidene)-2,4,6-trimethylaniline typically involves the condensation reaction between 5-bromo-2,4-dimethoxybenzaldehyde and 2,4,6-trimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N-(5-bromo-2,4-dimethoxybenzylidene)-2,4,6-trimethylaniline are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-2,4-dimethoxybenzylidene)-2,4,6-trimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The bromine atom and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzylideneanilines.
Scientific Research Applications
N-(5-bromo-2,4-dimethoxybenzylidene)-2,4,6-trimethylaniline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(5-bromo-2,4-dimethoxybenzylidene)-2,4,6-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- N-(5-bromo-2,4-dimethoxybenzylidene)-2-hydroxybenzohydrazide
- N-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dichlorobenzohydrazide
- N-(5-bromo-2,4-dimethoxybenzylidene)-4-ethoxybenzohydrazide
Uniqueness
N-(5-bromo-2,4-dimethoxybenzylidene)-2,4,6-trimethylaniline is unique due to the presence of three methyl groups on the aniline ring, which can influence its chemical reactivity and biological activity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
